molecular formula C14H11BrO3 B2790351 (4-Bromophenyl)methyl 2-hydroxybenzoate CAS No. 730247-51-5

(4-Bromophenyl)methyl 2-hydroxybenzoate

Cat. No.: B2790351
CAS No.: 730247-51-5
M. Wt: 307.143
InChI Key: CFRXPMSUVFUNGV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 2-hydroxybenzoate is an organic compound with the empirical formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a hydroxybenzoate ester. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (4-bromophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)methyl 2-hydroxybenzoate is unique due to the presence of both a bromophenyl group and a hydroxybenzoate ester, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXPMSUVFUNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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